molecular formula C28H26F8N4O2S2 B515374 N~1~,N~6~-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide

N~1~,N~6~-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide

Cat. No.: B515374
M. Wt: 666.7g/mol
InChI Key: XTZIDZWATABSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide is a complex organic compound that features a unique combination of cyano, thiophene, and octafluorohexane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N,N’-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide involves its interaction with molecular targets through its cyano and thiophene groups. These interactions can lead to the formation of various heterocyclic compounds, which may exert their effects through specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide is unique due to its combination of cyano, thiophene, and octafluorohexane groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H26F8N4O2S2

Molecular Weight

666.7g/mol

IUPAC Name

N,N'-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2,2,3,3,4,4,5,5-octafluorohexanediamide

InChI

InChI=1S/C28H26F8N4O2S2/c29-25(30,23(41)39-21-17(13-37)15-9-5-1-3-7-11-19(15)43-21)27(33,34)28(35,36)26(31,32)24(42)40-22-18(14-38)16-10-6-2-4-8-12-20(16)44-22/h1-12H2,(H,39,41)(H,40,42)

InChI Key

XTZIDZWATABSGT-UHFFFAOYSA-N

SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)C(C(C(C(C(=O)NC3=C(C4=C(S3)CCCCCC4)C#N)(F)F)(F)F)(F)F)(F)F)C#N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)C(C(C(C(C(=O)NC3=C(C4=C(S3)CCCCCC4)C#N)(F)F)(F)F)(F)F)(F)F)C#N

Origin of Product

United States

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